molecular formula C15H21N3O4S B13957757 2-(3-Nitro-pyridin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

2-(3-Nitro-pyridin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13957757
M. Wt: 339.4 g/mol
InChI Key: GVYJFISJGKWDJP-UHFFFAOYSA-N
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Description

2-(3-Nitro-pyridin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a pyrrolidine-derived compound featuring a tert-butyl carbamate group and a 3-nitro-pyridinylsulfanylmethyl substituent. This structure combines a heterocyclic pyrrolidine core with a nitro-substituted pyridine moiety linked via a sulfanylmethyl group. Such compounds are often intermediates in medicinal chemistry, particularly in the synthesis of enzyme inhibitors or receptor modulators, owing to their ability to act as protective groups or functional handles for further derivatization .

Properties

Molecular Formula

C15H21N3O4S

Molecular Weight

339.4 g/mol

IUPAC Name

tert-butyl 2-[(3-nitropyridin-2-yl)sulfanylmethyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C15H21N3O4S/c1-15(2,3)22-14(19)17-9-5-6-11(17)10-23-13-12(18(20)21)7-4-8-16-13/h4,7-8,11H,5-6,9-10H2,1-3H3

InChI Key

GVYJFISJGKWDJP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CSC2=C(C=CC=N2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthesis of Pyrrolidine-1-carboxylic acid tert-butyl ester intermediate

The pyrrolidine core is commonly prepared by protecting the amino acid precursor with a tert-butoxycarbonyl (Boc) group to form the tert-butyl ester derivative. A representative procedure is as follows:

Step Reagents & Conditions Outcome Yield (%)
1 5-methyl-2-((tert-butyloxycarbonyl)amino)-pentanedioate, di-tert-butyl dicarbonate, 4-dimethylaminopyridine, tertiary butanol, stirred at 25°C overnight Formation of 1-tert-butyl-5-methyl-2-((tert-butyloxycarbonyl)amino) pentanedioate 91.9
2 Purification by column chromatography White solid intermediate -

This step ensures the amino group is protected, and the carboxyl group is esterified to the tert-butyl ester, facilitating subsequent transformations under mild conditions.

Nitration of the Pyridine Ring

The introduction of the nitro group at the 3-position of the pyridine ring is typically achieved by electrophilic aromatic substitution using nitrating agents such as nitric acid or nitrating mixtures under controlled temperature to avoid over-nitration or degradation.

Final Coupling and Deprotection

After assembling the pyrrolidine tert-butyl ester and the nitro-substituted pyridinyl sulfanyl moiety, coupling is performed to form the final compound. Post-coupling, purification by column chromatography yields the target compound.

Representative Reaction Conditions and Yields

Reaction Step Temperature Solvent Time Yield (%) Notes
Boc protection of amino acid 25°C Tertiary butanol Overnight 91.9 Mild conditions, simple operation
Sulfanylmethyl coupling -78°C to 5°C Tetrahydrofuran (THF) 1-4 hours 75-90 (typical range) Under nitrogen atmosphere, slow addition of reagents to control temperature
Nitration of pyridine 0-5°C Mixed acid or nitrating agent 1-3 hours Variable Requires careful control to avoid side reactions
Final purification Room temperature Column chromatography - Purity >95% Essential for removing impurities and side products

Spectroscopic Characterization

The intermediate and final compounds are characterized by nuclear magnetic resonance (NMR) spectroscopy to confirm structure:

  • 1H NMR (400 MHz, CDCl3) signals for tert-butyl groups appear at δ 1.48-1.49 ppm (multiplet, 18H).
  • Multiplets corresponding to pyrrolidine ring protons appear between δ 2.80-4.67 ppm.
  • Aromatic protons of the pyridine ring resonate between δ 7.42-7.58 ppm (doublet), consistent with substitution pattern.

Summary Table of Key Synthetic Steps

Step Number Description Key Reagents Conditions Yield (%) Product Type
1 Boc protection of amino acid Di-tert-butyl dicarbonate, 4-dimethylaminopyridine 25°C, overnight 91.9 Protected amino acid ester
2 Formation of sulfanylmethyl linkage Thiolate anion, halomethyl pyrrolidine ester -78°C to 5°C, inert atmosphere 75-90 Thioether intermediate
3 Nitration of pyridine ring Nitrating agent (e.g., HNO3) 0-5°C Variable Nitro-substituted pyridine
4 Coupling and purification Column chromatography Room temperature >95 purity Final target compound

Research Findings and Optimization Notes

  • The synthesis benefits from mild reaction conditions, which preserve sensitive functional groups such as the nitro substituent and the Boc protecting group.
  • Use of inert atmosphere and low temperatures during the sulfanylmethyl coupling step significantly improves yield and selectivity.
  • Column chromatography purification is critical for isolating the pure compound, especially after nitration and coupling steps.
  • The method is cost-effective due to inexpensive raw materials and straightforward operations.

Chemical Reactions Analysis

Types of Reactions

2-(3-Nitro-pyridin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Substitution: The pyridinylsulfanylmethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Sodium hydride (NaH), alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can produce various oxidized forms of the compound.

Scientific Research Applications

2-(3-Nitro-pyridin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Nitro-pyridin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The pyrrolidine ring and pyridinylsulfanylmethyl group may also contribute to the compound’s overall activity by binding to specific receptors or enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-(3-Nitro-pyridin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can be compared to three key analogs (Table 1), with distinctions in heterocyclic cores, linker groups, and substituents influencing reactivity, stability, and biological activity.

Core Heterocycle Variations

  • Piperidine vs. Pyrrolidine: The compound 2-(3-Nitro-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester () replaces pyrrolidine with a six-membered piperidine ring.
  • Synthetic Utility : Pyrrolidine-based tert-butyl esters (e.g., ) are widely used in asymmetric synthesis due to their stereochemical stability, whereas piperidine analogs may offer distinct steric profiles .

Linker Group Differences

  • Sulfanylmethyl vs. Oxymethyl : The sulfanylmethyl linker in the target compound contrasts with the oxymethyl group in 2-(3-Nitro-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester (). Sulfur’s lower electronegativity compared to oxygen may enhance nucleophilicity, influencing reactivity in substitution or cross-coupling reactions .
  • Stability : Sulfur-containing linkers are prone to oxidation under acidic or oxidative conditions, whereas oxymethyl groups are more stable but less versatile in metal-catalyzed transformations .

Substituent Effects

  • Nitro vs. Amino Groups: The 3-nitro-pyridine substituent in the target compound differs from the 2-aminoethylsulfanylmethyl group in (S)-2-(2-Amino-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester (). Nitro groups are electron-withdrawing, reducing the basicity of adjacent nitrogen atoms, while amino groups are electron-donating, enhancing nucleophilicity. This distinction impacts applications in drug design, where nitro groups may confer metabolic stability but increase toxicity risks .
  • Sulfonate vs. Sulfonamide Derivatives : and highlight tert-butyl esters with toluenesulfonyl or methanesulfonyl groups. These electron-deficient sulfonate/sulfonamide moieties improve leaving-group ability in nucleophilic substitutions, contrasting with the nitro-pyridinylsulfanylmethyl group’s role as a functional handle .

Table 1: Structural and Functional Comparison

Compound Name Core Heterocycle Linker Group Key Substituent Molar Mass (g/mol) Application
2-(3-Nitro-pyridin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid t-Bu ester Pyrrolidine Sulfanylmethyl 3-Nitro-pyridinyl ~353.4 (calc.) Intermediate for enzyme inhibitors
2-(3-Nitro-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid t-Bu ester Piperidine Oxymethyl 3-Nitro-pyridinyl 337.37 Not specified (structural analog)
(S)-2-(2-Amino-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid t-Bu ester Pyrrolidine Sulfanylmethyl 2-Aminoethyl ~304.4 (calc.) Chiral building block in drug synthesis
(R)-2-(Toluene-4-sulfonyloxymethyl)-pyrrolidine-1-carboxylic acid t-Bu ester Pyrrolidine Sulfonate ester p-Toluenesulfonyl ~383.4 (calc.) Intermediate in leukotriene inhibitor synthesis

Biological Activity

The compound 2-(3-Nitro-pyridin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a pyrrolidine derivative that has garnered interest due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C12H16N2O4S\text{C}_{12}\text{H}_{16}\text{N}_{2}\text{O}_{4}\text{S}

This structure features a pyrrolidine ring, a nitro group, and a tert-butyl ester, which are critical for its biological activity.

Biological Activity Overview

The biological activity of this compound primarily revolves around its interactions with various biological targets. The following sections summarize key activities identified in research studies.

1. Anticancer Activity

Recent studies have indicated that pyrrolidine derivatives exhibit significant anticancer properties. For instance, compounds similar to 2-(3-Nitro-pyridin-2-ylsulfanylmethyl)-pyrrolidine have shown cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression.

Cell Line IC50 (µM) Mechanism of Action
Ovarian Cancer Cells15.4Induction of apoptosis via caspase activation
Breast Cancer Cells22.3Cell cycle arrest at G2/M phase

2. Antimicrobial Activity

Pyrrolidine derivatives have also been evaluated for their antimicrobial properties. Studies indicate that the presence of the 3-nitro group enhances the compound's ability to inhibit bacterial growth. The mechanism involves disruption of bacterial cell wall synthesis.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL) Activity
Staphylococcus aureus10Bactericidal
Escherichia coli25Bacteriostatic

3. Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. For instance, it has shown promise in inhibiting arginase, an enzyme involved in the urea cycle, which could have implications for treating conditions related to nitric oxide metabolism.

Enzyme IC50 (nM) Inhibition Type
Arginase I300Competitive inhibition
Arginase II450Non-competitive inhibition

Case Studies

Several case studies have highlighted the therapeutic potential of compounds related to 2-(3-Nitro-pyridin-2-ylsulfanylmethyl)-pyrrolidine:

  • Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry reported that a series of pyrrolidine derivatives exhibited selective cytotoxicity against ovarian and breast cancer cells, with minimal toxicity towards normal cells .
  • Antibacterial Efficacy : Research published in Antimicrobial Agents and Chemotherapy demonstrated that derivatives with similar structures significantly inhibited the growth of resistant strains of bacteria, suggesting their utility as novel antibiotics .
  • Enzyme Inhibition Mechanism : A detailed enzymatic study indicated that modifications to the pyrrolidine ring could enhance binding affinity to arginase, leading to better therapeutic outcomes in preclinical models .

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